molecular formula C19H22N2 B8215869 (S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine

(S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine

Cat. No.: B8215869
M. Wt: 278.4 g/mol
InChI Key: DSZKDNIUEMPRKJ-KRWDZBQOSA-N
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Description

(S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a seven-membered ring and a three-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine typically involves the construction of the spirocyclic core through a series of cyclization reactions. One common method includes the bis-alkylation of malonate and tosylamide to form the cyclobutane and azetidine rings, respectively . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the ring closures.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-benzhydryl-2-azaspiro[3.3]heptan-5-amine is unique due to its specific spirocyclic structure and the presence of the benzhydryl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and the study of spirocyclic chemistry.

Properties

IUPAC Name

(7S)-2-benzhydryl-2-azaspiro[3.3]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c20-17-11-12-19(17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZKDNIUEMPRKJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2([C@H]1N)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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